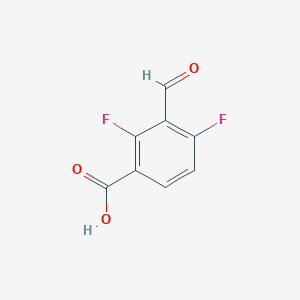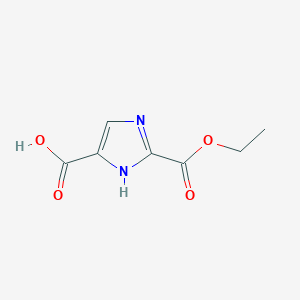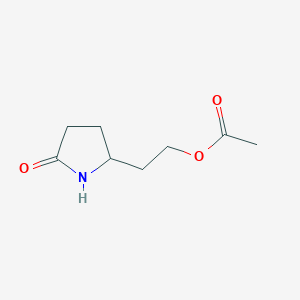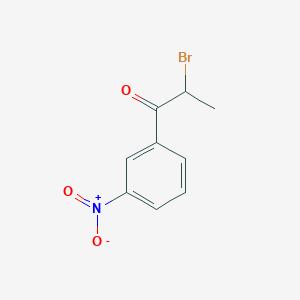
2,4-Difluoro-3-formyl-benzoic acid
Overview
Description
“2,4-Difluoro-3-formyl-benzoic acid” is a chemical compound with the CAS Number: 1203662-77-4 . It has a molecular weight of 186.11 . It is stored at a temperature of 2-8°C . It is a solid at room temperature .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been discussed in several papers . For instance, one paper discusses the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Another paper discusses a process for making certain benzoic acid compounds .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as FT-IR, FT-Raman, and UV . The InChI code for this compound is 1S/C8H4F2O3/c9-6-2-1-4 (8 (12)13)7 (10)5 (6)3-11/h1-3H, (H,12,13) .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It is stored at a temperature of 2-8°C .Scientific Research Applications
Development of Chemosensors
It’s worth noting that a related compound, “4-formylbenzoic acid”, has been used in the development of sugar chemosensors to detect the presence and concentration of sugars, particularly fructose . While this is not a direct application of “2,4-difluoro-3-formylbenzoic acid”, it suggests potential uses in sensor technology.
Antibacterial Agents
“4-formylbenzoic acid” has also shown antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that “2,4-difluoro-3-formylbenzoic acid” could potentially be studied for similar applications in the development of new antibacterial agents.
Research and Development
This compound is primarily used for research and development purposes . It’s not intended for medicinal, household, or other uses .
Safety and Hazards
properties
IUPAC Name |
2,4-difluoro-3-formylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O3/c9-6-2-1-4(8(12)13)7(10)5(6)3-11/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBCFUZTCWGXAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B3346474.png)
![4,5-difluoro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B3346480.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-](/img/structure/B3346483.png)









![Pyrrolo[1,2-a]quinoxaline-8-carbonitrile](/img/structure/B3346568.png)
